molecular formula C29H32O2 B14177183 (2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one CAS No. 920757-86-4

(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one

Cat. No.: B14177183
CAS No.: 920757-86-4
M. Wt: 412.6 g/mol
InChI Key: YGRWVHHTKJGNGB-NDEPHWFRSA-N
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Description

(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a triphenylmethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with a suitable alkyl halide in the presence of a strong base to introduce the methyl group. This is followed by the introduction of the triphenylmethoxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triphenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one: shares similarities with other cyclohexanone derivatives and triphenylmethoxy compounds.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: is another compound with a similar structural motif.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

920757-86-4

Molecular Formula

C29H32O2

Molecular Weight

412.6 g/mol

IUPAC Name

(2S)-2-methyl-2-(3-trityloxypropyl)cyclohexan-1-one

InChI

InChI=1S/C29H32O2/c1-28(21-12-11-20-27(28)30)22-13-23-31-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-10,14-19H,11-13,20-23H2,1H3/t28-/m0/s1

InChI Key

YGRWVHHTKJGNGB-NDEPHWFRSA-N

Isomeric SMILES

C[C@]1(CCCCC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1(CCCCC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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